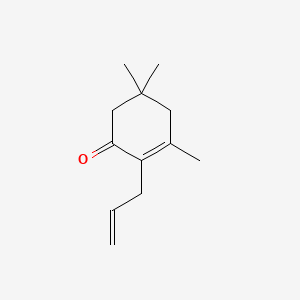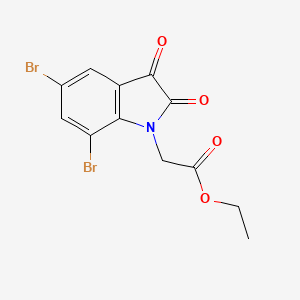
5,7-dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione is a brominated indole derivative. This compound is of interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The presence of bromine atoms and the indole core makes it a versatile compound for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione typically involves the bromination of an indole precursor followed by esterification. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The esterification step involves the reaction of the brominated indole with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole core.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbonyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce indole-2,3-diol derivatives. Substitution reactions can lead to a variety of functionalized indole compounds.
Scientific Research Applications
5,7-Dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the indole core play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dibromo-3,3-dimethyloxindole
- 5,7-Dibromo-1-methyl-1H-indazole
- 5,7-Dibromo-1-indanone
Comparison
Compared to similar compounds, 5,7-dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione is unique due to the presence of the ethoxycarbonylmethyl group. This functional group can influence the compound’s reactivity, solubility, and biological activity. The bromine atoms also contribute to its distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
136622-69-0 |
|---|---|
Molecular Formula |
C12H9Br2NO4 |
Molecular Weight |
391.01 g/mol |
IUPAC Name |
ethyl 2-(5,7-dibromo-2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C12H9Br2NO4/c1-2-19-9(16)5-15-10-7(11(17)12(15)18)3-6(13)4-8(10)14/h3-4H,2,5H2,1H3 |
InChI Key |
IOKFKWRJNQQGTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2Br)Br)C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





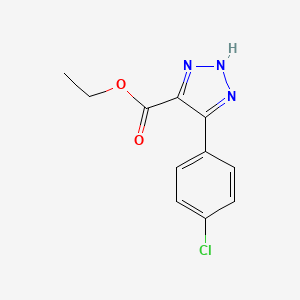

![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13956784.png)
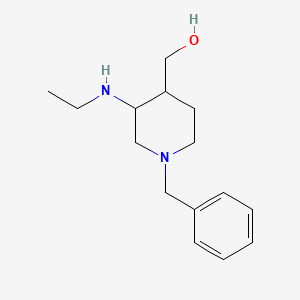
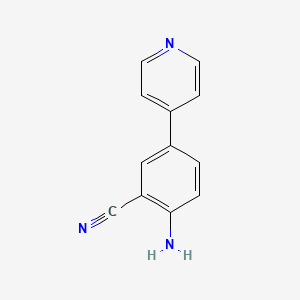
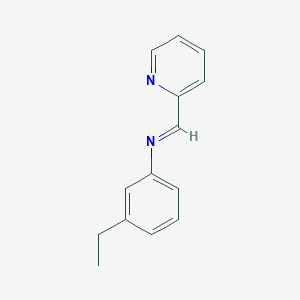
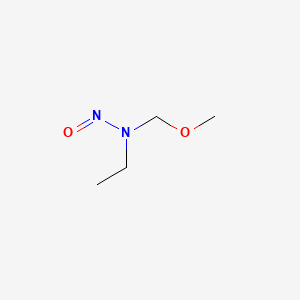

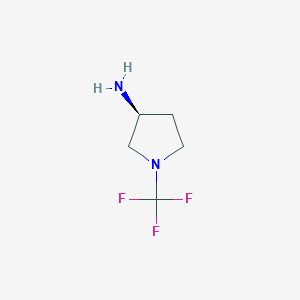
![4,7-Methano-7H-thieno[2,3-C]azepine](/img/structure/B13956816.png)
